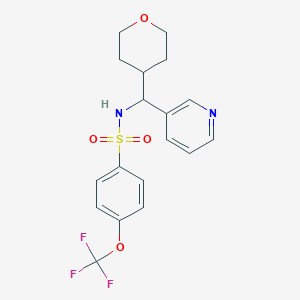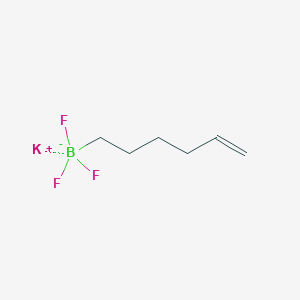
5-(1-Bromoethyl)-4-methyl-1,2,3-thiadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “5-(1-Bromoethyl)-4-methyl-1,2,3-thiadiazole” is likely to be an organic compound containing a thiadiazole ring, which is a five-membered ring containing two nitrogen atoms, one sulfur atom, and two carbon atoms . The “5-(1-Bromoethyl)” indicates that a bromoethyl group is attached to the 5th carbon of the thiadiazole ring, and “4-methyl” indicates a methyl group attached to the 4th carbon .
Synthesis Analysis
While specific synthesis methods for this compound are not available, thiadiazole derivatives are often synthesized through the reaction of thiosemicarbazides with α-haloketones .Molecular Structure Analysis
The molecular structure of this compound would likely show a thiadiazole ring substituted with a bromoethyl group at the 5th carbon and a methyl group at the 4th carbon .Chemical Reactions Analysis
Thiadiazoles can undergo a variety of chemical reactions, including electrophilic and nucleophilic substitutions, depending on the other functional groups present .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound depend on its structure. For example, bromoethylbenzene, a compound that also contains a bromoethyl group, is a liquid at room temperature with a boiling point of 94 °C/16 mmHg and a density of 1.356 g/mL at 25 °C .Wissenschaftliche Forschungsanwendungen
Pesticide Development and Biological Activities
5-Methyl-1,2,3-thiadiazoles, including derivatives like 5-(1-Bromoethyl)-4-methyl-1,2,3-thiadiazole, are pivotal in novel pesticide development due to their significant biological activities. Recent studies synthesized and evaluated a series of 5-methyl-1,2,3-thiadiazoles, revealing broad-spectrum activities against various fungi and potential antivirus activities, marking these compounds as promising candidates for pesticide development. Preliminary structure-activity relationship studies affirm the significance of the 5-position-substituted 1,2,3-thiadiazoles in exhibiting good antivirus activity, meriting further research in pesticide development (Zheng et al., 2010).
Photodynamic Therapy for Cancer Treatment
A new zinc phthalocyanine substituted with new benzenesulfonamide derivative groups containing Schiff base, including the 5-methyl-1,2,3-thiadiazole moiety, has been synthesized and characterized. The compound demonstrated excellent photophysical and photochemical properties, including high singlet oxygen quantum yield and appropriate photodegradation quantum yield, crucial for Type II mechanisms in photodynamic therapy. Its remarkable potential as a Type II photosensitizer makes it a promising candidate for cancer treatment in photodynamic therapy (Pişkin, Canpolat, & Öztürk, 2020).
Antimicrobial and Antibacterial Agents
This compound derivatives have been synthesized and tested for their antimicrobial and antibacterial activities. These compounds have exhibited promising results against a spectrum of microbial strains, including Gram-positive and Gram-negative bacteria. Specific derivatives have been found to possess significant antibacterial activities against pathogens like Bacillus subtilis, Escherichia coli, and Staphylococcus aureus. The structural and chemical analyses, including elemental analyses, NMR, IR, and MS spectra, confirm their potential as potent antimicrobial agents, offering a pathway for the development of new antibiotics (Zhang et al., 2010; Atta et al., 2011).
Anticancer Agents
Derivatives of this compound have been synthesized and evaluated for their anticancer activities. Studies have shown that specific compounds within this category exhibit potent anticancer effects, particularly against cell lines like Hepatocellular carcinoma. The structural and activity relationship of these compounds is being studied to enhance their efficacy as anticancer agents (Gomha et al., 2017).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
5-(1-bromoethyl)-4-methylthiadiazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7BrN2S/c1-3(6)5-4(2)7-8-9-5/h3H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZGGITJMDGUMAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(C)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7BrN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(5-isopropyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-(morpholinosulfonyl)benzamide hydrochloride](/img/structure/B2467240.png)
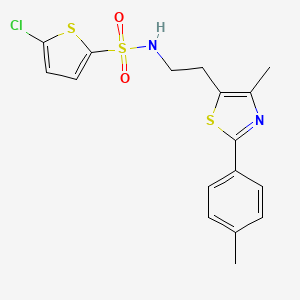
![2-cyano-N-[4-(3,4-dihydroxyphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2467244.png)
![N-(2-chlorophenyl)-2-[3-(furan-2-ylmethyl)-6-methyl-4-oxothieno[2,3-d]pyrimidin-2-yl]sulfanylacetamide](/img/structure/B2467248.png)
![1-[3-(trifluoromethyl)phenyl]-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxylic acid](/img/structure/B2467249.png)
![5-Methyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole](/img/structure/B2467251.png)
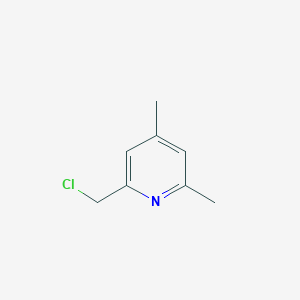
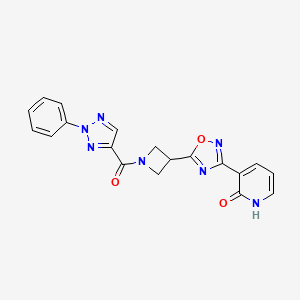
![[4-(Thiophen-2-ylmethoxy)phenyl]methanol](/img/structure/B2467255.png)
![2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2-methylphenyl)acetamide](/img/structure/B2467257.png)
![Ethyl 1-{2-chloro-4-[4-(trifluoromethyl)piperidino]benzoyl}-3-piperidinecarboxylate](/img/structure/B2467258.png)
![[(1E)-3-(hydroxyamino)prop-1-en-1-yl]phosphonic acid](/img/structure/B2467259.png)
